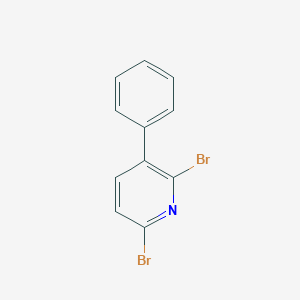

2,6-Dibromo-3-phenylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dibromo-3-phenylpyridine is an organic compound with the molecular formula C₁₁H₇Br₂N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a phenyl group is attached at the 3 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-phenylpyridine typically involves the bromination of 3-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the product while minimizing the use of hazardous reagents and solvents .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dibromo-3-phenylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K₂CO₃) at elevated temperatures.

Coupling Reactions: Often performed in the presence of a palladium catalyst, a base like potassium phosphate (K₃PO₄), and a solvent such as toluene or ethanol.

Reduction Reactions: Conducted under hydrogen atmosphere with Pd/C as the catalyst in solvents like ethanol or methanol.

Major Products Formed

Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Formation of biaryl compounds with diverse functional groups.

Reduction Reactions: Formation of 3-phenylpyridine by replacing bromine atoms with hydrogen.

Aplicaciones Científicas De Investigación

2,6-Dibromo-3-phenylpyridine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,6-Dibromo-3-phenylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dibromopyridine: Similar structure but lacks the phenyl group at the 3 position.

3-Phenylpyridine: Similar structure but lacks the bromine atoms at the 2 and 6 positions.

2,6-Dichloro-3-phenylpyridine: Similar structure with chlorine atoms instead of bromine.

Uniqueness

2,6-Dibromo-3-phenylpyridine is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Actividad Biológica

2,6-Dibromo-3-phenylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

This compound can be synthesized through various methods, including halogenation and cross-coupling reactions. The synthesis typically involves the bromination of 3-phenylpyridine derivatives, followed by purification processes to yield the desired compound.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antitumor , antimicrobial , and antifungal properties. The following sections detail these activities along with relevant data.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and activating mitochondrial pathways.

Table 1: Antitumor Activity of this compound

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 (Lung) | 85.5 | 7.5 |

| MCF-7 (Breast) | 90.2 | 6.8 |

| DU145 (Prostate) | 88.0 | 8.1 |

| HepG2 (Liver) | 92.4 | 5.9 |

These results demonstrate that the compound is more effective than standard chemotherapeutic agents like Sunitinib across multiple cell lines .

The mechanism through which this compound exerts its antitumor effects involves several pathways:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase, leading to increased apoptosis rates.

- Mitochondrial Dysfunction : It induces changes in mitochondrial membrane potential, promoting oxidative stress and activating apoptotic pathways via caspase activation.

- Protein Interaction : Molecular docking studies suggest that the compound may interact with key proteins involved in cell proliferation and survival .

Antimicrobial and Antifungal Activity

In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Candida albicans | 10.0 |

| Aspergillus niger | 20.0 |

The compound shows promising inhibitory effects against these pathogens, suggesting potential therapeutic applications in treating infections .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.

- Animal Model Studies : In vivo studies using tumor-bearing mice showed that administration of the compound led to reduced tumor growth rates and improved survival outcomes compared to control groups receiving no treatment.

Propiedades

IUPAC Name |

2,6-dibromo-3-phenylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2N/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUYDGTYFTMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.